![molecular formula C16H16N2O B2787482 N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine CAS No. 2230807-65-3](/img/structure/B2787482.png)
N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 174.2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . These compounds were prepared by a condensation reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum of a similar compound showed various peaks corresponding to different types of protons present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, a similar compound has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C .Aplicaciones Científicas De Investigación
N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has been used as a ligand in organometallic chemistry, and it has been incorporated into metal-organic frameworks for gas storage and separation.
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that the compound might interact with its targets to induce changes in cell cycle progression and protein polymerization.
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they can inhibit the polymerization of tubulin, a key protein involved in cell division .
Result of Action
A similar compound has been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest that the compound might have significant impacts on cell survival and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity towards normal cells. This compound has been found to exhibit good solubility in organic solvents, making it suitable for use in various assays. However, this compound has some limitations, including its low water solubility, which may limit its use in aqueous systems. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine. One area of research is the development of this compound-based anticancer agents. This compound can be modified to improve its potency and selectivity towards cancer cells. Another area of research is the development of this compound-based antibiotics. This compound can be modified to improve its activity against bacteria and fungi. This compound can also be incorporated into metal-organic frameworks for gas storage and separation. Further studies are needed to explore the potential applications of this compound in various fields.
Métodos De Síntesis
N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine has been synthesized using various methods, including the reaction of 2-methylindole with benzyl bromide, followed by reduction with hydroxylamine hydrochloride. Another method involves the reaction of 2-methylindole with benzyl chloride, followed by reduction with hydroxylamine hydrochloride. This compound can also be synthesized using the palladium-catalyzed coupling reaction between 2-methylindole and benzyl hydroxylamine.
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-15(13-9-5-6-10-14(13)17-11)16(18-19)12-7-3-2-4-8-12/h2-10,16-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYUKDXXQWWLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

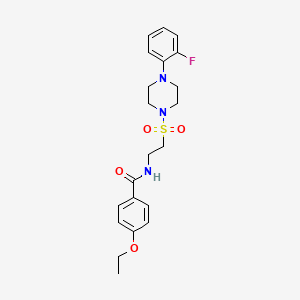
![N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide](/img/structure/B2787402.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2787404.png)
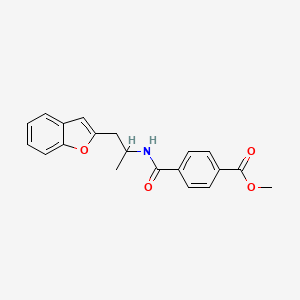

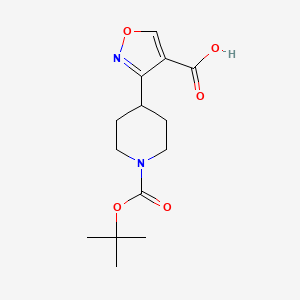
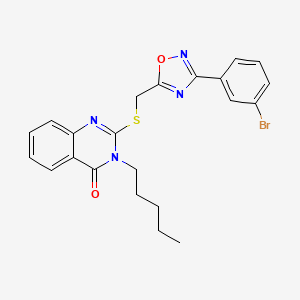

![2-cyano-3-(4-hydroxyphenyl)-N-{[1-(2-methylphenyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2787414.png)
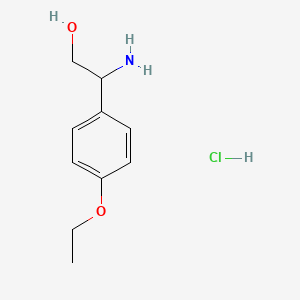


![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)